molecular formula C14H11N3O3S B2359900 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide CAS No. 896357-21-4

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide

Cat. No.: B2359900
CAS No.: 896357-21-4
M. Wt: 301.32
InChI Key: CIVWUCUCHXNUMZ-UHFFFAOYSA-N
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Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide is a sophisticated organic compound featuring a 1,3,4-oxadiazole core scaffold disubstituted with a furan ring and a 4-(methylthio)benzamide group. The 1,3,4-oxadiazole ring is a renowned pharmacophore in medicinal chemistry, prized for its thermal stability and ability to interact with diverse biological targets through hydrogen bonding . This specific molecular architecture makes the compound a valuable candidate in multidisciplinary research, particularly in the development of novel therapeutic agents. In research settings, this compound is primarily investigated for its potent biological activities. Compounds incorporating the 1,3,4-oxadiazole moiety have demonstrated significant anticancer potential by acting through mechanisms such as the inhibition of key enzymes like thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II, which are crucial for cancer cell proliferation . Furthermore, the structural similarity to other tested oxadiazole derivatives suggests a strong potential for antimicrobial activity against a range of bacterial and fungal strains . The furan and methylthiobenzamide substituents are strategic modifications that can enhance the compound's bioavailability and binding affinity, allowing it to easily cross biological membranes and interact with target proteins . The mechanism of action for such compounds often involves the modulation of critical cellular pathways. Research indicates that 1,3,4-oxadiazole derivatives can induce apoptosis (programmed cell death) in malignant cells and disrupt cellular signaling essential for survival . This makes them promising leads for targeted cancer therapy. This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c1-21-10-6-4-9(5-7-10)12(18)15-14-17-16-13(20-14)11-3-2-8-19-11/h2-8H,1H3,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVWUCUCHXNUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing oxadiazole derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that oxadiazole derivatives can inhibit the growth of various cancer cell lines. For instance, a related compound exhibited significant growth inhibition against glioblastoma cell lines with percent growth inhibitions (PGIs) exceeding 75% .
  • Antimicrobial Properties : The presence of furan and oxadiazole rings enhances the antimicrobial efficacy of these compounds. They have been tested against various bacterial strains and shown promising results .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which are crucial for developing treatments for inflammatory diseases .

Anticancer Studies

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of oxadiazole derivatives for their anticancer properties. The compound N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide was included in a series of compounds tested against several cancer cell lines. The results indicated that this compound had a notable cytotoxic effect on breast cancer cells with an IC50 value indicating effective dose levels .

Antimicrobial Activity

In another study focusing on antimicrobial agents, researchers synthesized several oxadiazole derivatives and evaluated their antibacterial properties against Staphylococcus aureus and Escherichia coli. This compound exhibited significant inhibitory effects on both bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Moiety

  • LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) :
    • Replaces the methylthio group with a cyclohexyl(ethyl)sulfamoyl substituent.
    • Exhibits antifungal activity against Candida albicans by inhibiting thioredoxin reductase, highlighting the importance of sulfonamide groups in targeting fungal enzymes. However, the bulky substituent may reduce bioavailability compared to the methylthio analog .
  • Compound 26 (N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(bromo)benzamide): Substitutes furan with thiophene and methylthio with bromo. Reported yield (60%) and purity (HPLC >95%) suggest synthetic efficiency .
  • HSGN-235 (3-Fluoro-4-(trifluoromethoxy)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide): Features trifluoromethoxy and trifluoromethyl groups, which are strongly electron-withdrawing. These substituents enhance metabolic stability and membrane permeability but may reduce solubility. Demonstrated antibacterial activity against Neisseria gonorrhoeae .

Heterocycle Modifications on the Oxadiazole Core

  • CDD-934506 (2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide) :
    • Substitutes furan with a 4-methoxyphenyl group and introduces a sulfanyl-acetamide side chain. The methoxy group enhances electron density, while the nitrophenyl group may confer redox activity. Investigated for antitubercular effects .

Biological Activity

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its oxadiazole and furan moieties, which are known to impart various pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H10N4O2S\text{C}_{12}\text{H}_{10}\text{N}_4\text{O}_2\text{S}

Biological Activity Overview

Research into the biological activity of this compound has revealed several noteworthy effects:

  • Anticancer Activity : Studies have indicated that compounds containing oxadiazole and furan derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown IC50 values in the low micromolar range against HeLa, MCF-7, and HepG2 cells .
  • Mechanism of Action : The biological mechanisms often involve induction of apoptosis and cell cycle arrest in cancer cells. Flow cytometry analyses have demonstrated that compounds related to this structure can induce apoptotic cell death and inhibit cell proliferation effectively .
  • Tyrosinase Inhibition : Some derivatives have been investigated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This property is particularly relevant for cosmetic applications aimed at reducing hyperpigmentation .

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

Case Study 1: Anticancer Efficacy

In a study evaluating a series of oxadiazole derivatives, it was found that certain modifications significantly increased anticancer potency. For example:

  • Compound 5d demonstrated an IC50 of 0.37 µM against HeLa cells, outperforming standard treatments like sorafenib .
CompoundCell LineIC50 (µM)Mechanism
5dHeLa0.37Apoptosis induction
SorafenibHeLa7.91Reference drug

Case Study 2: Tyrosinase Inhibition

Another study focused on the inhibition of tyrosinase by related compounds showed that specific substitutions on the benzene ring increased inhibitory activity significantly:

  • Compound 2b exhibited superior tyrosinase inhibition compared to standard inhibitors like kojic acid.
CompoundTyrosinase Inhibition (%) at 25 µM
2b45
Kojic Acid33

Q & A

Q. What are the key synthetic steps and reagents for preparing N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide?

The synthesis typically involves:

  • Hydrazide formation : Reacting furan-2-carbohydrazine with a substituted benzoyl chloride derivative to form the oxadiazole ring .
  • Cyclization : Using dehydrating agents (e.g., POCl₃ or H₂SO₄) to cyclize the intermediate hydrazide into the 1,3,4-oxadiazole core .
  • Coupling : Introducing the 4-(methylthio)benzamide moiety via amide coupling reagents (e.g., EDCI or DCC) in polar aprotic solvents like DMF or DCM .

Key reagents : Oxalyl chloride for acid activation, pyridine as a base, and chromatographic purification (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and analytical methods are critical for structural confirmation?

  • ¹H/¹³C NMR : Confirms the presence of the furan (δ 6.3–7.4 ppm), oxadiazole (C-2 at ~165 ppm), and methylthio (δ 2.5 ppm) groups .
  • ESI-MS : Validates molecular weight (e.g., m/z 357.3 [M+H]⁺) .
  • HPLC : Ensures purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Temperature control : Lower yields (e.g., 12–15% in oxadiazole formation) may result from side reactions; optimized cyclization at 0–5°C reduces decomposition .
  • Solvent selection : DCM minimizes byproducts in coupling steps compared to THF .
  • Catalyst screening : Use of 4Å molecular sieves in amide coupling improves reaction efficiency .

Q. Example optimization table :

StepParameterOptimal RangeYield Improvement
CyclizationTemperature0–5°C+20%
CouplingSolventDCM+15%

Q. How can contradictions in biological activity data (e.g., IC₅₀ variability) be resolved?

  • Standardized assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and incubation times (72 hours) .
  • Structural analogs : Compare with derivatives like N-(5-cyclohexyl-oxadiazol-2-yl)-4-fluorobenzamide (IC₅₀ = 5 µM vs. 15 µM) to identify substituent effects .
  • Dose-response curves : Validate activity thresholds using triplicate experiments and nonlinear regression analysis .

Q. What methodologies elucidate the compound’s mechanism in anticancer or antimicrobial activity?

  • Enzyme inhibition assays : Test inhibition of HDAC (histone deacetylase) or CYP51 (sterol demethylase) at 1–10 µM concentrations .
  • Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays .
  • Molecular docking : Use AutoDock Vina to simulate interactions with RET kinase (PDB ID: 2IVU) .

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

  • QSAR studies : Correlate substituent electronegativity (e.g., CF₃ vs. OCH₃) with HDAC inhibitory activity .
  • ADMET prediction : SwissADME evaluates logP (optimal: 2–3) and bioavailability .
  • Docking simulations : Prioritize derivatives with stronger hydrogen bonding to kinase active sites (e.g., ΔG < −8 kcal/mol) .

Q. Example analog design :

SubstituentTarget InteractionPredicted IC₅₀ (µM)
CF₃RET kinase4.2
OCH₃HDAC6.8

Q. What advanced techniques characterize thermal stability and degradation pathways?

  • TGA/DSC : Determine decomposition onset temperatures (e.g., 220°C) and melting points .
  • LC-MS/MS : Identify degradation products (e.g., sulfoxide formation under oxidative conditions) .

Q. How can spectral data discrepancies (e.g., NMR splitting) be addressed?

  • Variable temperature NMR : Resolve dynamic effects in DMSO-d₆ at 25–50°C .
  • COSY/NOESY : Assign overlapping proton signals (e.g., furan vs. benzamide protons) .

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